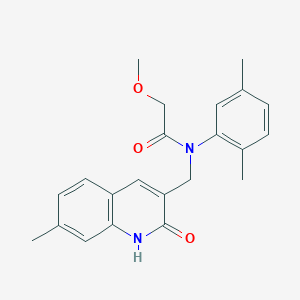
1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide, also known as BMS-191011, is a synthetic compound that belongs to the class of sulfonamide-based drugs. It is widely used in scientific research for its potential therapeutic properties. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. Specifically, the compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH balance in the body. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in tumor cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as rheumatoid arthritis and chronic pain. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide in lab experiments is its potential as a therapeutic agent. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, and its use may be limited by its toxicity profile. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research on 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide. One area of interest is the development of new drugs based on the structure of this compound. The compound has been shown to have a range of biochemical and physiological effects, making it a promising starting point for the development of new drugs.
Another area of interest is the investigation of the mechanism of action of this compound. A better understanding of how the compound works at the molecular level could lead to the development of more effective drugs based on its structure.
Finally, this compound may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is needed to investigate the neuroprotective effects of the compound and its potential as a therapeutic agent for these conditions.
合成法
The synthesis of 1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide involves the reaction of indoline-5-sulfonamide with benzoyl chloride and 2-morpholinoethylamine in the presence of a base such as triethylamine. The reaction proceeds through an amide coupling mechanism to form the desired product, which is then purified using column chromatography.
科学的研究の応用
1-benzoyl-N-(2-morpholinoethyl)indoline-5-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. The compound has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
1-benzoyl-N-(2-morpholin-4-ylethyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-21(17-4-2-1-3-5-17)24-10-8-18-16-19(6-7-20(18)24)29(26,27)22-9-11-23-12-14-28-15-13-23/h1-7,16,22H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDSKCABWDHJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)NCCN3CCOCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)


![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)





